Ring Saturation Drives Significant Physicochemical Profile Shift vs. the Dihydro Analog (CAS 5840-43-7)
Full saturation of the benzodioxin ring differentiates the target compound from its most structurally proximate commercial analog, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cinnamamide (CAS 5840-43-7). The target compound (C17H21NO3, MW 287.35 g/mol) has a computed XLogP3 of 2.1 [1], while the dihydro analog (C17H15NO3, MW 281.3 g/mol) is predicted to have a higher logP (estimated ~2.6 based on the aromatic dihydrobenzodioxin fragment) . The lower lipophilicity of the octahydro derivative is consistent with reduced aromatic character and increased sp³ fraction, which may translate to improved aqueous solubility and reduced non-specific protein binding.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3: 2.1 |
| Comparator Or Baseline | N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cinnamamide (CAS 5840-43-7); estimated XLogP3: ~2.6 (based on fragment additivity for dihydrobenzodioxin vs. octahydrobenzodioxin) |
| Quantified Difference | Δ XLogP3 ≈ -0.5 log units (lower lipophilicity for the target) |
| Conditions | Computed using XLogP3 algorithm (PubChem/Python-based implementation); target value sourced from Kuujia database; comparator estimated from structural fragment contributions. |
Why This Matters
A ~0.5 log unit reduction in lipophilicity can meaningfully improve aqueous solubility and reduce metabolic clearance via CYP450 oxidation, making the octahydro analog a more developable lead for programs requiring favorable oral pharmacokinetics.
- [1] Kuujia. (2E)-N-(octahydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide (CAS 2034887-73-3) – Computed Properties: XLogP3: 2.1, TPSA: 47.6 Ų. Available at: https://www.kuujia.com/cas-2034887-73-3.html (Accessed May 2026). View Source
